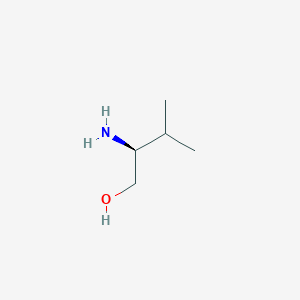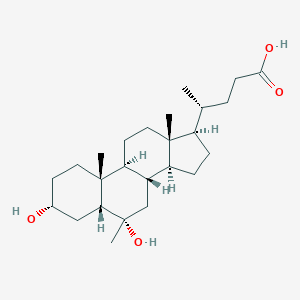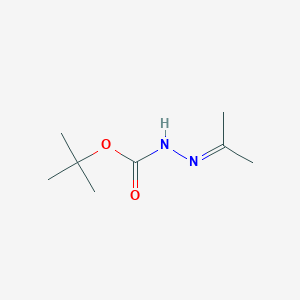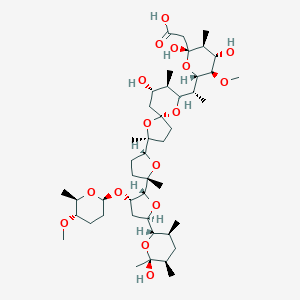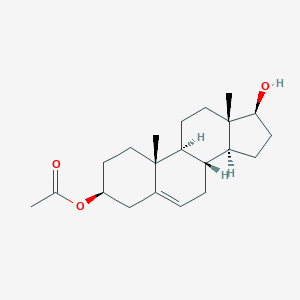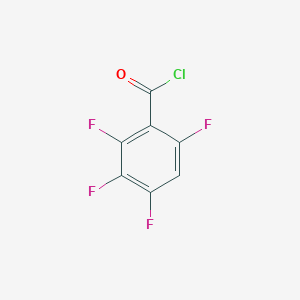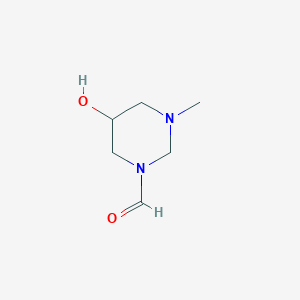
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde, also known as DMHD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMHD is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a colorless liquid that is soluble in water and has a molecular weight of 129.12 g/mol.
Mecanismo De Acción
The exact mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is not fully understood. However, it is believed to exert its biological activity through the formation of reactive oxygen species and the inhibition of key enzymes involved in cellular processes.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial, antifungal, and antiviral activity against a variety of pathogens. It has also been shown to exhibit neuroprotective and anti-inflammatory effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde. One area of interest is the development of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde-based materials with improved properties for electronic and optical applications. Another area of interest is the investigation of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde as a potential drug candidate for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde and its potential applications in environmental science.
Métodos De Síntesis
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep process starting from 5-methyl-1,3-diazinane-2,4-dione. The first step involves the reaction of 5-methyl-1,3-diazinane-2,4-dione with hydroxylamine hydrochloride to form 5-hydroxy-3-methyl-1,3-diazinane-2,4-dione. This intermediate is then further reacted with paraformaldehyde in the presence of sodium hydroxide to form 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential drug candidate for the treatment of cancer and neurological disorders.
In materials science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. These materials have potential applications in electronic devices, sensors, and photovoltaic cells.
In environmental science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been studied for its potential use as a biodegradable solvent and as a catalyst for the degradation of organic pollutants.
Propiedades
Número CAS |
111280-65-0 |
|---|---|
Nombre del producto |
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-6(10)3-8(4-7)5-9/h5-6,10H,2-4H2,1H3 |
Clave InChI |
ZHNLRBYUSFWZNP-UHFFFAOYSA-N |
SMILES |
CN1CC(CN(C1)C=O)O |
SMILES canónico |
CN1CC(CN(C1)C=O)O |
Sinónimos |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-5-hydroxy-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
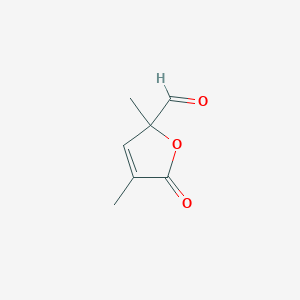
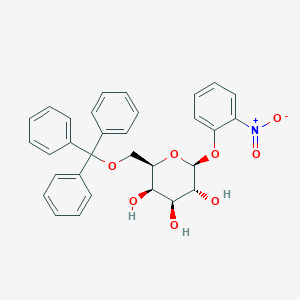
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
